molecular formula C21H28OSi B13915960 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol

8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol

Cat. No.: B13915960
M. Wt: 324.5 g/mol
InChI Key: IEJUWHNTFCLTNX-UHFFFAOYSA-N
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Description

8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol: is an organic compound that features a naphthalene ring substituted with a triisopropylsilyl ethynyl group and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed coupling reaction between a naphthalen-1-ol derivative and a triisopropylsilyl acetylene . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the construction of larger, more complex structures .

Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors. Its unique structure allows for the attachment of various functional groups that can interact with biological molecules .

Medicine: Research into the medicinal applications of this compound includes its potential use in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism by which 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the triisopropylsilyl ethynyl group can undergo various chemical transformations. These interactions and transformations enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol
  • 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol

Comparison: While these compounds share similar structural features, such as the triisopropylsilyl ethynyl group and the naphthalene ring, they differ in their substitution patterns and functional groups. The presence of different substituents can significantly impact their chemical reactivity and applications. For example, the presence of a fluorine atom in 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can enhance its reactivity in certain chemical reactions .

Properties

Molecular Formula

C21H28OSi

Molecular Weight

324.5 g/mol

IUPAC Name

8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol

InChI

InChI=1S/C21H28OSi/c1-15(2)23(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(22)21(18)19/h7-12,15-17,22H,1-6H3

InChI Key

IEJUWHNTFCLTNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)O)(C(C)C)C(C)C

Origin of Product

United States

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